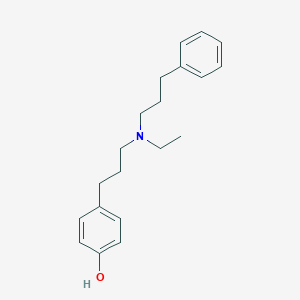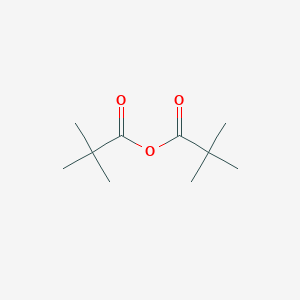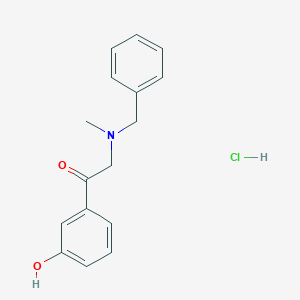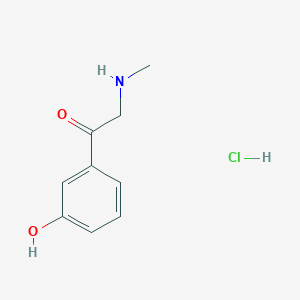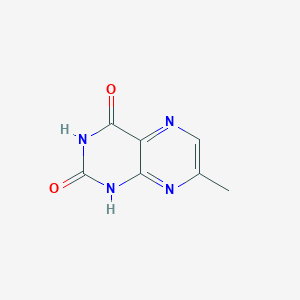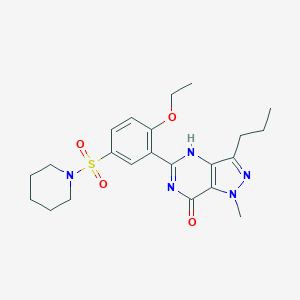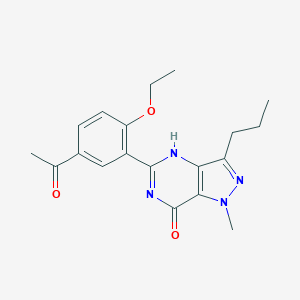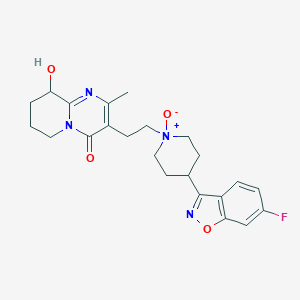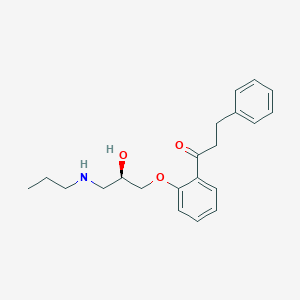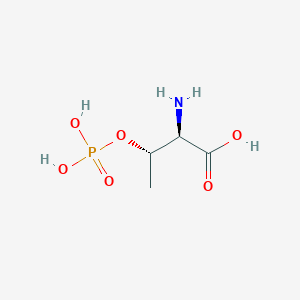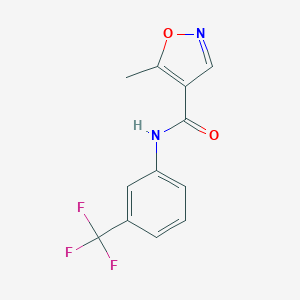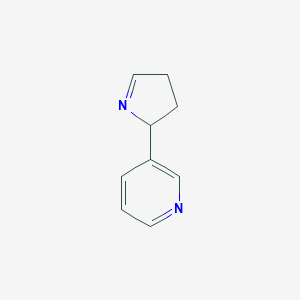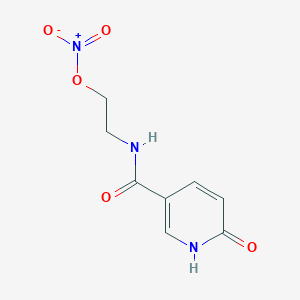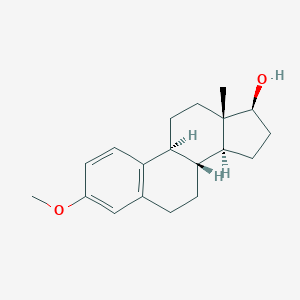
Estradiol-3-methylether
Übersicht
Beschreibung
Estradiolmethylether, auch bekannt als 17β-Estradiolmethylether, ist ein synthetisches Derivat von Estradiol, einem natürlich vorkommenden Östrogenhormon. Diese Verbindung zeichnet sich durch das Vorhandensein einer Methylethergruppe an der 3-Position des Estradiolmoleküls aus. Estradiolmethylether wurde hinsichtlich seiner potenziellen biologischen Aktivitäten und seiner Rolle als selektiver Inhibitor bestimmter Ionenkanäle untersucht.
Wissenschaftliche Forschungsanwendungen
Es ist ein potenter und subtypspezifischer Inhibitor des lysosomalen Kationenkanals TRPML1 . Diese Verbindung hat sich als vielversprechend erwiesen, um die Rolle von TRPML1 in verschiedenen physiologischen Prozessen und Krankheiten zu untersuchen, darunter neurodegenerative Erkrankungen, Krebs und Herz-Kreislauf-Erkrankungen . Darüber hinaus wurde Estradiolmethylether und seine Analoga hinsichtlich ihres potenziellen Einsatzes in der Krebstherapie untersucht, insbesondere bei der Hemmung der Migration und Invasion von triple-negativen Brustkrebszellen .
Wirkmechanismus
Der Wirkmechanismus von Estradiolmethylether beinhaltet seine selektive Hemmung des TRPML1-Ionenkanals . Diese Hemmung beeinflusst wichtige Merkmale der TRPML1-Funktion, darunter die Induktion der Autophagie und die Translokation des Transkriptionsfaktors EB (TFEB) . Durch die Modulation dieser Signalwege kann Estradiolmethylether verschiedene zelluläre Prozesse beeinflussen und potenziell therapeutische Vorteile bei Krankheiten bieten, die mit einer TRPML1-Dysfunktion verbunden sind.
Wirkmechanismus
Target of Action
Estradiol 3-methyl ether, also known as 17β-estradiol methyl ether (EDME), is a synthetic estrogen that primarily targets the estrogen receptors . These receptors are involved in various physiological processes, including the regulation of the reproductive system and secondary sexual characteristics .
Mode of Action
EDME acts as an antagonist of the cation channel TRPML1 . It binds to and activates the estrogen receptor, similar to other forms of estradiol . Edme and its analogs have been identified to have reduced activity at the estrogen receptor .
Biochemical Pathways
The primary biochemical pathway affected by EDME is the TRPML1 pathway . TRPML1 is a lysosomal cation channel involved in various physiological processes and diseases . EDME selectively affects key features of TRPML1 function, including autophagy induction and transcription factor EB (TFEB) translocation .
Pharmacokinetics
As a prodrug of estradiol, EDME is partially protected from first-pass metabolism in the liver and intestines with oral administration . This results in improved oral potency compared to estradiol . The esterification of estradiol, such as in the case of EDME, improves the administration or sustains the release of the drug .
Result of Action
The action of EDME results in the attenuation of autophagy, cell migration, and invasion . It acts as an inhibitor of triple-negative breast cancer cell migration and invasion . Moreover, it has been reported to possess improved oral activity relative to estradiol .
Biochemische Analyse
Biochemical Properties
Estradiol 3-Methyl Ether interacts with the cation channel TRPML1, a lysosomal cation channel of the transient receptor potential (TRP) superfamily . TRPML1 is permeable for various cations and is involved in a number of physiological processes and human diseases . The interaction of Estradiol 3-Methyl Ether with TRPML1 leads to the selective inhibition of this ion channel .
Cellular Effects
Estradiol 3-Methyl Ether has been shown to affect key features of TRPML1 function, including autophagy induction and transcription factor EB (TFEB) translocation . In addition, it acts as an inhibitor of triple-negative breast cancer cell migration and invasion .
Molecular Mechanism
The molecular mechanism of Estradiol 3-Methyl Ether involves its action as a highly potent and isoform-selective antagonist of TRPML1 . It exerts its effects at the molecular level through direct and selective inhibition of TRPML1, independent of estrogen receptors . This leads to the attenuation of autophagy, cell migration, and invasion .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Estradiolmethylether kann über verschiedene Synthesewege erfolgen. Ein optimiertes Verfahren beinhaltet die enantioselektive Totalsynthese unter Verwendung einer Domino-Reaktion von Diphenylprolinolsilylether-vermittelter Michael-Reaktion von Nitroalkan und intramolekularer Aldol-Reaktion. Diese Methode liefert Bicyclo[4.3.0]nonanderivate mit ausgezeichneter Enantioselektivität . Die Totalsynthese kann in 12 Töpfen mit 10 Reinigungsschritten unter Verwendung von Kieselgel durchgeführt werden, was zu einer Gesamtausbeute von 6,8 % führt. Eine weitere Optimierung ermöglicht die Synthese unter Verwendung von fünf Reaktionsbehältern mit vier Reinigungsschritten, wodurch eine Gesamtausbeute von 15 % erzielt wird .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Estradiolmethylether umfassen in der Regel mehrstufige Syntheseprozesse, die Schlüsselreaktionen wie Oxidation, Hydrierung, Bildung von Säurechlorid, Friedel-Crafts-Reaktion, Entschützung und Reduktion umfassen . Diese Verfahren sind darauf ausgelegt, die Ausbeute und Reinheit zu maximieren und gleichzeitig die Anzahl der erforderlichen Reinigungsschritte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Estradiolmethylether unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Estradiolmethylether verwendet werden, umfassen LiBHEt3, DIBAL und andere Reduktionsmittel . Oxidationsmittel wie NaIO4 und KMnO4 werden ebenfalls im Syntheseprozess eingesetzt .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Estradiolmethylether, die weiter modifiziert werden können, um ihre biologische Aktivität und Selektivität zu verbessern .
Vergleich Mit ähnlichen Verbindungen
Estradiolmethylether kann mit anderen ähnlichen Verbindungen wie Estradiol, Östron und Östriol verglichen werden. Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten. Estradiolmethylether ist einzigartig in seiner selektiven Hemmung von TRPML1, was ihn von anderen östrogenen Verbindungen unterscheidet . Andere ähnliche Verbindungen sind PRU-10 und PRU-12, die Analoga von Estradiolmethylether sind, mit reduzierter Aktivität am Östrogenrezeptor .
Schlussfolgerung
Estradiolmethylether ist ein synthetisches Derivat von Estradiol mit erheblichem Potenzial in der wissenschaftlichen Forschung und therapeutischen Anwendungen. Seine einzigartige Fähigkeit, den TRPML1-Ionenkanal selektiv zu hemmen, macht ihn zu einem wertvollen Werkzeug für die Untersuchung verschiedener physiologischer Prozesse und Krankheiten. Die Synthese, chemischen Reaktionen und Anwendungen der Verbindung unterstreichen ihre Bedeutung in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADVBNYHGIBP-GFEQUFNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313230 | |
| Record name | Estradiol 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035-77-4, 94535-16-7 | |
| Record name | Estradiol 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 3-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001035774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10)-trien-17-ol, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol 3-methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estradiol 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 3-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BQ383G656 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


